molecular formula C5H9NO B1310792 Ethanone, 1-cyclopropyl-, oxime CAS No. 51761-72-9

Ethanone, 1-cyclopropyl-, oxime

Cat. No.: B1310792
CAS No.: 51761-72-9
M. Wt: 99.13 g/mol
InChI Key: HTMLLPBZMWBCDN-UHFFFAOYSA-N
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Description

Ethanone, 1-cyclopropyl-, oxime is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Crystal Structure Analysis

  • Ethanone, 1-cyclopropyl-, oxime derivatives have been utilized in crystal structure analysis. For instance, the study of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime revealed that the central and terminal cyclohexane rings display chair and half-chair conformations, respectively. This compound demonstrated a trans-ring junction with the C=N bond in an E conformation, highlighting intricate molecular geometries (Jian-Qiang Zheng, Yan-Jie Cui, & Xiaoping Rao, 2014). Similarly, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime showed a trans-ring junction between two cyclohexane rings, indicating the application of these compounds in understanding molecular conformations (Xiaoping Rao, Yan-Jie Cui, & Jian-Qiang Zheng, 2014).

Involvement in Heterocyclic Synthesis

  • The compound has been involved in the synthesis of various heterocyclic systems. For instance, the reaction of benzoin-α-oxime with sodium hydride in propan-2-ol produces a 1,5-dianion, which, upon cyclization with dielectrophiles, affords dioxazines, dioxazepines, dioxazocine, dioxazonine, and dioxazaphosphines, highlighting its versatility in creating diverse heterocyclic structures (M. S. Singh & A. Singh, 2004).

Facilitating Synthesis and Structural Studies

  • This compound derivatives have facilitated the synthesis and structural studies of complex molecules. For instance, 1,2-Diaryl(3-pyridyl)ethanone Oximes have been synthesized, and their structures were analyzed in solution and in the solid state, revealing H-bonding networks and crystal packing controlled by intermolecular interactions (E. Alcalde et al., 2008).

Potential Anti-Cancer Applications

  • Certain derivatives, like 1-(benzofuran-2-yl)ethan-1-one oxime and its ethers, have been screened for cytotoxicity against cancer cell lines. Compounds like (E)-acetophenone O-2-morpholinoethyl oxime showed specific toxicity against cancer cells, underscoring the potential of these compounds in cancer treatment (Tomasz Kosmalski et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-cyclopropyl-, oxime involves the conversion of 1-cyclopropyl-1-propanol to the corresponding ketone, followed by the reaction of the ketone with hydroxylamine to form the oxime.", "Starting Materials": [ "1-cyclopropyl-1-propanol", "Sodium hydroxide", "Acetic acid", "Hydroxylamine hydrochloride", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 1-cyclopropyl-1-propanol to 1-cyclopropyl-1-propanone", "1-cyclopropyl-1-propanol is treated with sodium hydroxide and acetic acid to form the corresponding ketone, 1-cyclopropyl-1-propanone.", "Step 2: Formation of Ethanone, 1-cyclopropyl-, oxime", "1-cyclopropyl-1-propanone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and water to form Ethanone, 1-cyclopropyl-, oxime.", "The reaction mixture is then treated with sodium chloride and extracted with ether to obtain the crude product, which is purified by recrystallization." ] }

CAS No.

51761-72-9

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

N-(1-cyclopropylethylidene)hydroxylamine

InChI

InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3

InChI Key

HTMLLPBZMWBCDN-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N/O)/C1CC1

SMILES

CC(=NO)C1CC1

Canonical SMILES

CC(=NO)C1CC1

51761-72-9

Origin of Product

United States

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